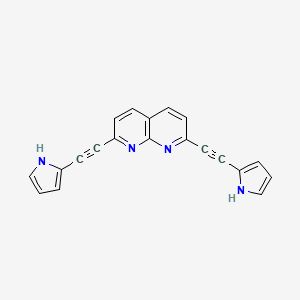
2,7-Bis-(1H-pyrrol-2-yl)ethynyl-1,8-naphthridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Bis-(1H-pyrrol-2-yl)ethynyl-1,8-naphthridine (BPN) is a push-pull conjugated molecule . It has been designed to bind selectively with octyl glucopyranoside (OGU) .
Molecular Structure Analysis
The BPN/OGU quadruple hydrogen-bonding complex adopts a rigid BPN conformation in which the proton donor (d) and acceptor (a) relays (daad) are resonantly conjugated through the ethynyl bridge . This induces π-electron delocalization, i.e., a charge transfer effect .Applications De Recherche Scientifique
Fluorescent Probing for Glucopyranoside
BPN has been identified as an ultrasensitive fluorescent probe for glucopyranoside detection. It forms a quadruple hydrogen-bonding complex with octyl glucopyranoside, adopting a rigid conformation that enhances pi-electron delocalization through its ethynyl bridge. This charge transfer effect contributes to its exceptional photophysical properties, making BPN highly sensitive for monitoring glucopyranoside with a detection limit of approximately 100 pM (Liao et al., 2002). Similar studies have further validated BPN's efficacy as a fluorescent and circular dichroic detection tool for monosaccharides, offering insights into the receptor-saccharide complex structures in solution (Fang et al., 2004).
Conducting Polymers from Low Oxidation Potential Monomers
BPN-related structures have been synthesized for use in conducting polymers via electropolymerization. These derivatized bis(pyrrol-2-yl) arylenes, including BPN, exhibit low oxidation potentials, leading to polymers that are stable in their conducting form. This opens up possibilities for their use in electronic and optoelectronic devices (Sotzing et al., 1996).
Antibacterial Activity
Derivatives of 1,8-Naphthyridine, including those related to BPN, have been synthesized and evaluated for their antibacterial activity. This highlights the potential of BPN-related compounds in medical and pharmaceutical applications, offering a pathway to new antibacterial agents (Mogilaiah & Sudhakar, 2003).
Lewis Acid Mediated Cycloisomerization
BPN derivatives have been utilized in synthesizing pyrrolo[1,2-a]naphthyridines through cycloisomerization, facilitated by Lewis acids such as PtCl2 or Bi(OTf)3. This method yields compounds with various functional groups, demonstrating BPN's versatility in chemical synthesis (Flader et al., 2017).
Two-Photon Excited Fluorescence
A bis(BF2) core complex containing a 1,8-naphthyridine derivative related to BPN was synthesized, exhibiting yellow-green emission, high quantum yield, and two-photon absorption properties. This finding suggests the potential for BPN in developing advanced fluorescent materials for imaging and sensing applications (Li et al., 2010).
Safety And Hazards
Propriétés
IUPAC Name |
2,7-bis[2-(1H-pyrrol-2-yl)ethynyl]-1,8-naphthyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N4/c1-3-16(21-13-1)9-11-18-7-5-15-6-8-19(24-20(15)23-18)12-10-17-4-2-14-22-17/h1-8,13-14,21-22H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPOZRRMLVDLGAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C#CC2=NC3=C(C=C2)C=CC(=N3)C#CC4=CC=CN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70652479 |
Source


|
| Record name | 2,7-Bis[(1H-pyrrol-2-yl)ethynyl]-1,8-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70652479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Bis-(1H-pyrrol-2-yl)ethynyl-1,8-naphthridine | |
CAS RN |
467435-64-9 |
Source


|
| Record name | 2,7-Bis[(1H-pyrrol-2-yl)ethynyl]-1,8-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70652479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-6,7,8,9-tetrahydronaphtho[2,1-d]thiazol-4-amine](/img/structure/B562432.png)
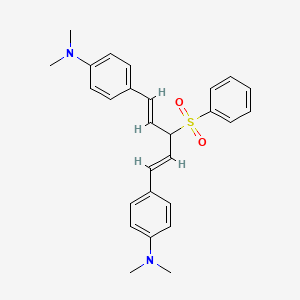
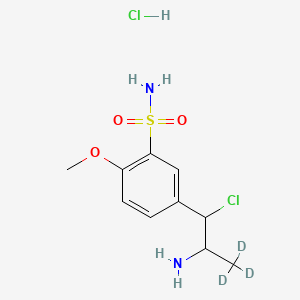
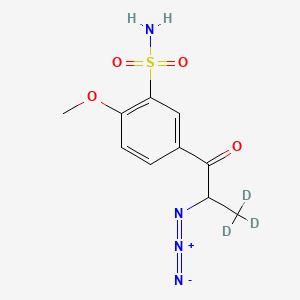
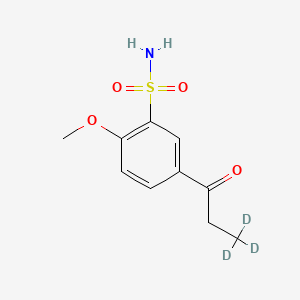
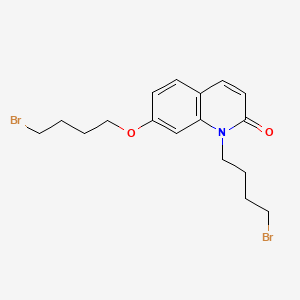

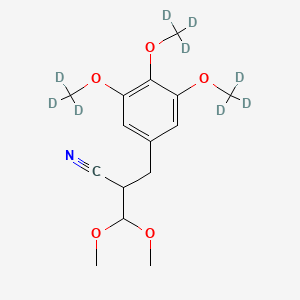
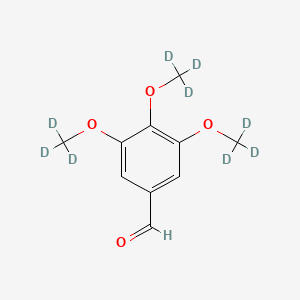
![N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly[13C2,15N]-OBzl](/img/structure/B562450.png)
![Methyl 4'-[[2-n-Propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)-benzimidazol-1-yl]methyl]biphenyl-2-carboxylate-d3](/img/structure/B562451.png)
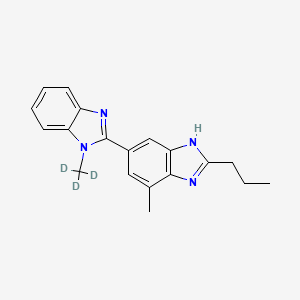
![N-(4-methyl-3-nitrophenyl)-4-[(4-methylpiperazin-1-yl)methyl]benzamide](/img/structure/B562453.png)
![N-(2-Methyl-5-nitrophenyl)-N-[4-pyridin-3-yl-pyrimidin-2-yl]-t-boc](/img/structure/B562455.png)